2-hex-4-en-1-yn-3-yloxycarbonylbenzoic Acid

Description

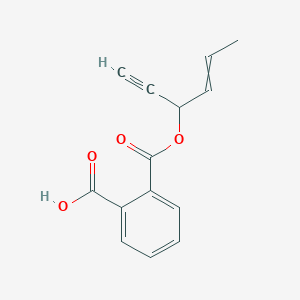

2-Hex-4-en-1-yn-3-yloxycarbonylbenzoic acid is a structurally complex benzoic acid derivative featuring a hex-4-en-1-yn-3-yloxycarbonyl substituent at the 2-position of the aromatic ring. This compound combines a conjugated enyne system with an ester-linked carbonyl group, imparting unique electronic and steric properties.

Properties

IUPAC Name |

2-hex-4-en-1-yn-3-yloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-3-7-10(4-2)18-14(17)12-9-6-5-8-11(12)13(15)16/h2-3,5-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTMZPJUCMQOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C#C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372279 | |

| Record name | 2-hex-4-en-1-yn-3-yloxycarbonylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-32-0 | |

| Record name | 1-(1-Ethynyl-2-buten-1-yl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hex-4-en-1-yn-3-yloxycarbonylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkynylation of Propargyl Alcohol Derivatives

The enynol component is synthesized via alkynylation of propargyl alcohol. A modified procedure from Lumbroso et al. involves:

-

Lithiation of propargyl alcohol : Treatment with n-BuLi in THF/HMPA at -78°C generates a propargylide anion.

-

Alkylation with allylic bromides : Reaction with 3-bromopropene introduces the alkene moiety.

-

Oxidation to the alkyne : Jones’ oxidation (CrO₃/H₂SO₄) converts the alcohol to the terminal alkyne, yielding hex-4-en-1-yn-3-ol in 45–48% yield.

Key Data :

-

Reagents : n-BuLi (2.5 M in hexanes), 3-bromopropene, Jones’ reagent.

-

Conditions : -78°C to room temperature, 16 h stirring.

-

Yield : 45–48% after silica gel chromatography (hexanes/EtOAc 5:1).

Activation of 2-Carboxybenzoic Acid

Formation of Acid Chloride

2-Carboxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride. This intermediate is highly reactive, facilitating subsequent esterification.

Key Data :

-

Reagents : SOCl₂ (excess), catalytic DMF.

-

Conditions : Reflux (70°C), 2 h.

Esterification Strategies

Steglich Esterification

The acid chloride reacts with hex-4-en-1-yn-3-ol in the presence of N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

Key Data :

Mixed Carbonate Approach

Alternative activation via mixed carbonates avoids acid chloride handling. The benzoic acid is treated with ethyl chloroformate to form a mixed carbonate, which reacts with the enynol:

Key Data :

Stereochemical Considerations

The E-configuration of the alkene in hex-4-en-1-yn-3-ol is critical for regioselectivity. NMR analysis (¹H and ¹³C) confirms the geometry:

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, hexanes/EtOAc gradient). Analytical HPLC (KNAUER K1800, Nucleosil 100-7 column) confirms purity >98%.

Chemical Reactions Analysis

2-hex-4-en-1-yn-3-yloxycarbonylbenzoic Acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-hex-4-en-1-yn-3-yloxycarbonylbenzoic Acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hex-4-en-1-yn-3-yloxycarbonylbenzoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The benzoic acid core allows comparisons with derivatives like 4-hydroxybenzoic acid (CAS 99-96-7) and caffeic acid (3,4-dihydroxybenzeneacrylic acid). Key differences arise from the substituent’s electronic and steric profiles:

- 4-Hydroxybenzoic acid : The para-hydroxyl group acts as an electron-donating group, slightly reducing acidity (pKa ~4.5) compared to unsubstituted benzoic acid (pKa ~4.2) .

- Caffeic acid : Two ortho-dihydroxy groups enhance acidity (pKa ~4.0) via resonance stabilization of the deprotonated form and intramolecular hydrogen bonding .

- 2-Hex-4-en-1-yn-3-yloxycarbonylbenzoic acid : The electron-withdrawing ester and unsaturated enyne substituent likely lower the pKa further (estimated <4.0) due to increased stabilization of the conjugate base.

Physical and Solubility Properties

*Hypothetical data based on structural analogs.

Research Findings and Limitations

- Synthetic Challenges : The compound’s unsaturated backbone may complicate purification and stability, requiring inert atmospheres or low-temperature storage.

- Safety Profile : While 4-hydroxybenzoic acid has established safety guidelines for lab use , the target compound’s toxicity remains unstudied, necessitating caution in handling.

Biological Activity

2-Hex-4-en-1-yn-3-yloxycarbonylbenzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13O3

- IUPAC Name : this compound

This compound features a benzoic acid moiety linked to an alkyne and an ether functional group, contributing to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Studies have indicated that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent .

- Antitumor Activity : Preliminary research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antitumor | Induction of apoptosis in breast cancer cells |

Case Study: Anti-inflammatory Effects

In a controlled study, the administration of this compound significantly reduced the levels of inflammatory markers in murine models. The mechanism was linked to the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response .

Case Study: Antimicrobial Efficacy

A series of tests conducted against common pathogens demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential utility in treating infections caused by resistant bacterial strains .

Case Study: Antitumor Potential

In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses indicated that the compound triggered apoptotic pathways, including caspase activation and mitochondrial membrane depolarization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hex-4-en-1-yn-3-yloxycarbonylbenzoic Acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling benzoic acid derivatives with unsaturated alkyne-alcohol intermediates. Key steps include:

- Step 1 : Activate the carboxylic acid group (e.g., via formation of an acid chloride or mixed anhydride) to enhance reactivity .

- Step 2 : Use coupling reagents like DCC or EDC under anhydrous conditions to minimize side reactions .

- Step 3 : Optimize solvent polarity (e.g., THF or DMF) and temperature (0–25°C) to balance reaction rate and stereochemical control.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product from unreacted starting materials .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodology : Combine spectroscopic and computational methods:

- NMR : Analyze , , and 2D spectra (COSY, HSQC) to assign alkene/alkyne protons and ester linkages .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm) and alkyne C≡C (~2100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

- Computational Modeling : DFT calculations predict NMR shifts and verify geometry .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for unsaturated benzoic acid derivatives like this compound?

- Methodology :

- Dynamic Effects : Investigate temperature-dependent NMR to detect conformational changes in the alkyne-alkene moiety .

- Isotopic Labeling : Use -labeled substrates to trace unexpected coupling patterns in mass spectra .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by obtaining single-crystal structures .

Q. How can computational models predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attacks .

- Molecular Dynamics : Simulate interactions with transition-metal catalysts (e.g., Pd or Cu) to predict regioselectivity in cross-coupling reactions .

- Docking Simulations : Model binding affinity with biological targets (e.g., enzymes) to prioritize in vitro assays .

Q. What are the challenges in designing ligands or prodrugs based on this compound?

- Methodology :

- Steric Hindrance : Modify the hex-en-yn-oxy group to balance stability and metabolic activation .

- Pro-drug Activation : Introduce pH-sensitive ester linkages for targeted release in acidic environments (e.g., tumor microenvironments) .

- Biological Testing : Use cell-based assays (e.g., IC measurements) and pharmacokinetic studies (C, t) to evaluate efficacy .

Experimental Design & Safety

Q. What safety protocols are critical when handling unsaturated benzoic acid derivatives in the lab?

- Methodology :

- Engineering Controls : Use fume hoods to manage volatile intermediates .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Air Monitoring : Conduct routine checks for airborne particulates if milling or spray-drying the compound .

- Waste Disposal : Quench reactive intermediates (e.g., acid chlorides) with ice-cold aqueous bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.